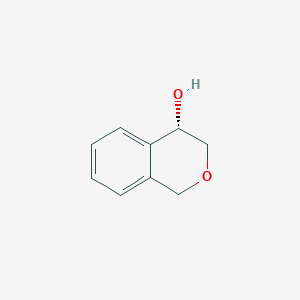
(S)-Isochroman-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Isochroman-4-ol is a chiral organic compound belonging to the class of isochromans It features a fused benzene and tetrahydrofuran ring system with a hydroxyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions: (S)-Isochroman-4-ol can be synthesized through several methods. One common approach involves the reduction of isochroman-4-one using chiral catalysts to achieve the desired enantiomer. Another method includes the asymmetric hydrogenation of isochroman-4-one using chiral phosphine ligands and rhodium catalysts.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale catalytic hydrogenation processes. These methods are optimized for high yield and enantiomeric purity, utilizing advanced chiral catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: (S)-Isochroman-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form isochroman-4-one.
Reduction: Further reduction can lead to the formation of dihydroisochroman derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and Jones reagent.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or rhodium catalysts.
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products:
Oxidation: Isochroman-4-one.
Reduction: Dihydroisochroman derivatives.
Substitution: Isochroman-4-halides.
Scientific Research Applications
(S)-Isochroman-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and chiral ligands.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.
Mechanism of Action
The mechanism of action of (S)-Isochroman-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group plays a crucial role in forming hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity. Pathways involved may include enzymatic catalysis and receptor-mediated signaling.
Comparison with Similar Compounds
Isochroman-4-one: The oxidized form of (S)-Isochroman-4-ol.
Dihydroisochroman: A reduced derivative with different pharmacological properties.
Isochroman-4-halides: Substituted derivatives with varied reactivity.
Uniqueness: this compound is unique due to its chiral nature and the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C9H10O2 |
|---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
(4S)-3,4-dihydro-1H-isochromen-4-ol |
InChI |
InChI=1S/C9H10O2/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4,9-10H,5-6H2/t9-/m1/s1 |
InChI Key |
IXFIRBDJVKBOFO-SECBINFHSA-N |
Isomeric SMILES |
C1[C@H](C2=CC=CC=C2CO1)O |
Canonical SMILES |
C1C(C2=CC=CC=C2CO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


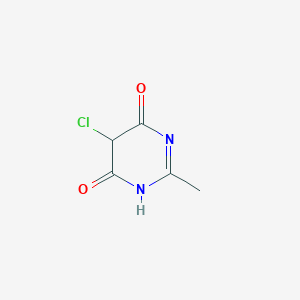
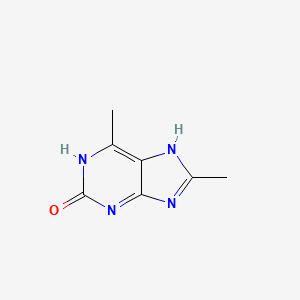
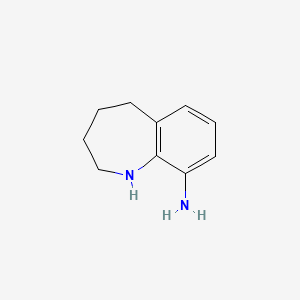
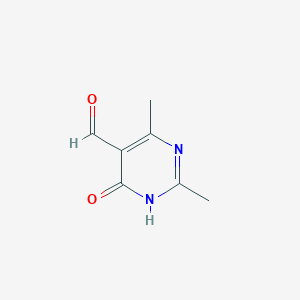
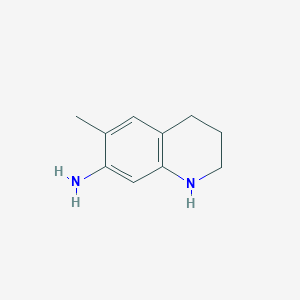
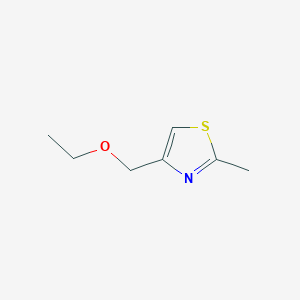
![7,8-Dihydrocyclopenta[ij]isoquinoline](/img/structure/B15072147.png)
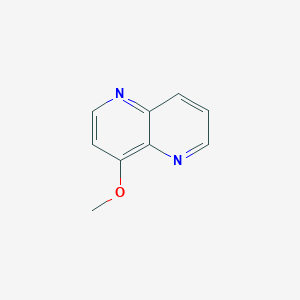
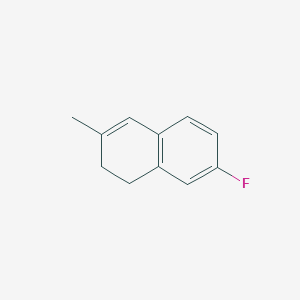
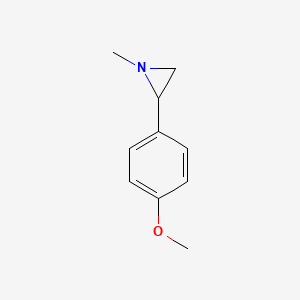
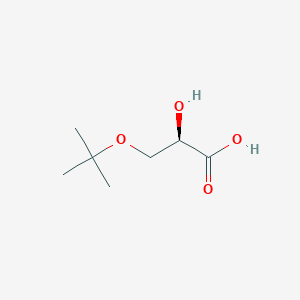
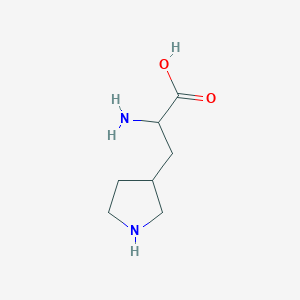
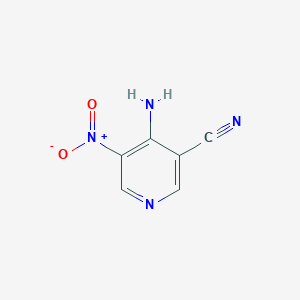
![2-Isopropyl-3,3a-dihydropyrazolo[1,5-a]pyridine](/img/structure/B15072213.png)
